N-[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-N-ethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

Catalog No.
S15374714
CAS No.
M.F
C54H39NO2P2
M. Wt
795.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthal...

Product Name

N-[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-N-ethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

IUPAC Name

N-[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-N-ethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

Molecular Formula

C54H39NO2P2

Molecular Weight

795.8 g/mol

InChI

InChI=1S/C54H39NO2P2/c1-2-55(59-56-48-34-30-38-18-10-14-26-44(38)52(48)53-45-27-15-11-19-39(45)31-35-49(53)57-59)47-33-29-37-17-9-13-25-43(37)51(47)54-46-28-16-12-20-40(46)32-36-50(54)58(41-21-5-3-6-22-41)42-23-7-4-8-24-42/h3-36H,2H2,1H3

InChI Key

AVUMWWGKTSBXRM-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6)P7OC8=C(C9=CC=CC=C9C=C8)C1=C(O7)C=CC2=CC=CC=C21

N-[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-N-ethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a complex organophosphorus compound characterized by its intricate structure and unique functional groups. This compound features a phosphanyl group attached to a naphthalene moiety, contributing to its potential reactivity and biological activity. The presence of multiple cyclic structures in its framework suggests possible applications in materials science and medicinal chemistry.

The chemical reactivity of this compound can be attributed to the presence of the phosphanyl group and the naphthalene rings. It can participate in various reactions typical of organophosphorus compounds, including:

  • Nucleophilic Substitution Reactions: The phosphanyl group can act as a nucleophile, facilitating substitution reactions with electrophiles.
  • Oxidation Reactions: The phosphorous atom can undergo oxidation to form phosphine oxides or phosphonic acids.
  • Coordination Chemistry: The compound may form coordination complexes with transition metals due to the presence of phosphorus and aromatic systems.

The synthesis of N-[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-N-ethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine typically involves multi-step synthetic routes that may include:

  • Phosphanylation: The introduction of the phosphanyl group onto a naphthalene derivative through nucleophilic substitution.
  • Cyclization Reactions: Formation of the pentacyclic structure through cyclization techniques that may involve heat or catalysts.
  • Functional Group Modifications: Subsequent modifications to introduce ethyl and dioxa functionalities.

This compound has potential applications in several fields:

  • Catalysis: As a ligand in transition metal catalysis due to its ability to coordinate with metals.
  • Material Science: Its unique structure may be utilized in the development of new materials with specific electronic or optical properties.
  • Pharmaceuticals: Possible use as a lead compound in drug development targeting cancer or infectious diseases.

Interaction studies involving this compound could focus on:

  • Metal Coordination: Investigating how this compound interacts with various metal ions and its role in catalysis.
  • Biological Interactions: Evaluating its binding affinity with biological targets such as enzymes or receptors to understand its mechanism of action.

Several compounds share structural similarities with N-[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-N-ethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine. Below are some notable examples:

Compound NameCAS NumberKey Features
Chlorogold,[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane685138-48-1Contains gold coordination; used in catalysis
[(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II) chloride115826-95-4Known for catalytic activity in cross-coupling reactions
N-[4-[4-(N-naphthalen-2-ylanilino)phenyl]phenyl]-N-phenylnaphthalen-2-amine139255-17-7Exhibits potential as an organic semiconductor
N4,N4'-Di(naphthalen-1-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine123847-85-8Used in OLED applications due to its electronic properties

These compounds highlight the unique structural features and potential applications of N-[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-N-ethyl... while also showcasing the diversity within organophosphorus chemistry and related fields.

XLogP3

15.1

Hydrogen Bond Acceptor Count

3

Exact Mass

795.24560348 g/mol

Monoisotopic Mass

795.24560348 g/mol

Heavy Atom Count

59

Dates

Last modified: 08-11-2024

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